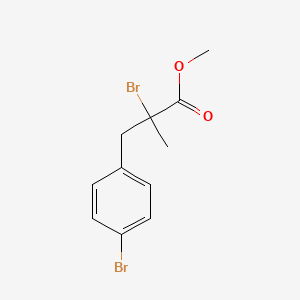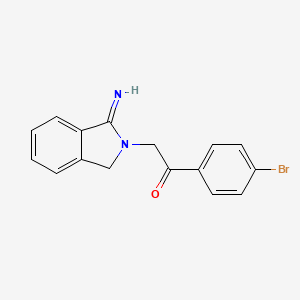![molecular formula C16H15ClN4OS B12131393 5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12131393.png)
5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine: is a chemical compound with the following properties:
Chemical Formula: C₉H₉ClN₄OS
Molecular Weight: 248.71 g/mol
Melting Point: 130-133 °C (lit.)
Appearance: White to almost white solid
This compound belongs to the class of 1,2,4-triazoles and contains both an amino group (NH₂) and a methylthio group (CH₃S). Its structure consists of a triazole ring (1,2,4-triazole) substituted with a 3-chlorophenylmethylthio group at one position and a 2-methoxyphenyl group at another position.
Métodos De Preparación
Synthetic Routes:
The synthesis of 5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine involves several steps. One common synthetic route is as follows:
Formation of 3-Amino-5-methylthio-1,2,4-triazole:
Substitution of the Chlorophenylmethyl Group:
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Análisis De Reacciones Químicas
5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine: can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the triazole ring or other functional groups is possible.
Substitution: The chlorine atom can be substituted with other groups.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), reducing agents, and nucleophiles are relevant.
Major Products: The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: It may exhibit pharmacological effects due to its structure. Further research is needed to explore its potential as a drug candidate.
Chemical Research: Researchers study its reactivity and properties.
Industry: It could serve as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism by which 5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine exerts its effects remains an area of investigation. It likely interacts with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, you can compare this compound with other 1,2,4-triazoles, especially those containing both amino and thio groups.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C16H15ClN4OS |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
3-[(3-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4OS/c1-22-14-8-3-2-7-13(14)15-19-20-16(21(15)18)23-10-11-5-4-6-12(17)9-11/h2-9H,10,18H2,1H3 |
Clave InChI |
PIHQKORFVCOASN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131334.png)
![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12131341.png)
![2-amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131342.png)
![2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimid in-4-one](/img/structure/B12131345.png)
![6-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]he xanoic acid](/img/structure/B12131351.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12131358.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131363.png)
![5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene](/img/structure/B12131376.png)

![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131385.png)

![2-amino-N-(3-methoxypropyl)-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131397.png)
